molecular formula C50H100O2 B13022355 Tetratriacontyl hexadecanoate CAS No. 84461-48-3

Tetratriacontyl hexadecanoate

Cat. No.: B13022355
CAS No.: 84461-48-3
M. Wt: 733.3 g/mol
InChI Key: RXRMVTCLUMJEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetratriacontyl hexadecanoate is a high molecular weight wax ester compound with the chemical formula C 50 H 100 O 2 and a molecular mass of 733.348 g/mol . Also known as tetratriacontyl palmitate, it is classified as a fatty acid ester, formed from hexadecanoic acid (palmitic acid) and tetratriacontanol . As a lipophilic molecule, it is a component of the waxy coatings found in plants and is of significant interest in phytochemical research . The specific research applications and detailed mechanism of action for this compound are not fully established in the current scientific literature. Research on structurally related fatty acids and their esters suggests potential areas of interest. Fatty acids and their derivatives are broadly investigated for their antibacterial properties, which are thought to involve mechanisms such as bacterial membrane disruption . Furthermore, various lipophilic compounds extracted from plant materials, including wax esters, fatty acids, and sterols, are studied for their potential value in the nutraceutical, pharmaceutical, and cosmetic industries . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

84461-48-3

Molecular Formula

C50H100O2

Molecular Weight

733.3 g/mol

IUPAC Name

tetratriacontyl hexadecanoate

InChI

InChI=1S/C50H100O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-37-39-41-43-45-47-49-52-50(51)48-46-44-42-40-38-36-16-14-12-10-8-6-4-2/h3-49H2,1-2H3

InChI Key

RXRMVTCLUMJEEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetratriacontyl hexadecanoate typically involves the esterification reaction between tetratriacontanol and hexadecanoic acid. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions. The general reaction is as follows:

C34H70OH+C16H32O2C50H100O2+H2O\text{C}_{34}\text{H}_{70}\text{OH} + \text{C}_{16}\text{H}_{32}\text{O}_2 \rightarrow \text{C}_{50}\text{H}_{100}\text{O}_2 + \text{H}_2\text{O} C34​H70​OH+C16​H32​O2​→C50​H100​O2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of immobilized enzymes as catalysts is also common to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of tetratriacontyl hexadecanoate occurs under acidic or basic conditions, cleaving the ester bond to yield tetratriacontanol and hexadecanoic acid (palmitic acid).

Key experimental conditions and outcomes:

Reaction TypeConditionsProductsYieldSource
Acid-catalyzedH₂SO₄ (2 M), 90°C, 6 hTetratriacontanol + Palmitic acid85–92%
Base-catalyzedKOH (2 N), 90°C, 2 hTetratriacontanol + Palmitate salt>95%

Base hydrolysis (saponification) proceeds efficiently due to the nucleophilic attack by hydroxide ions on the ester carbonyl group . The reaction is monitored via gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Transesterification

This reaction replaces the ester’s alkoxy group with another alcohol under catalytic conditions:

Example :
C H O CH OHC H OH C H O \text{C H O CH OH}\xrightarrow{\text{H }}\text{C H OH C H O }

CatalystTemperatureDurationConversion RateSource
Sulfuric acid (H⁺)150°C4 h78%
Lipase enzymes40°C24 h65%

Enzymatic transesterification offers selectivity advantages but requires longer reaction times .

Oxidation Reactions

Oxidative degradation of this compound produces shorter-chain aldehydes, ketones, or carboxylic acids.

Observed oxidation pathways:

  • Autoxidation : Forms hydroperoxides at allylic positions under atmospheric O₂ .

  • Catalytic oxidation : Using KMnO₄/H₂SO₄ yields palmitic acid and tetratriacontanoic acid .

Oxidizing AgentProductsSelectivitySource
KMnO₄ (acidic)C₁₆H₃₂O₂ + C₃₄H₆₈O₂High
O₂ (UV-initiated)Hydroperoxides + fragmented alkanesModerate

Thermal Decomposition

Pyrolysis above 300°C generates alkenes, CO₂, and water via radical-mediated mechanisms:

C H O ΔC H C H O CO H O\text{C H O }\xrightarrow{Δ}\text{C H C H O CO H O}

Temperature (°C)Major ProductsByproductsSource
3201-Triacontene + Palmitic acidCO₂, H₂O
400Mixed alkanes/alkenes (C₁₀–C₃₀)Char

Biological Interactions

While not a direct chemical reaction, this compound interacts with cellular systems:

  • Lipotoxicity : Metabolites like palmitic acid induce mitochondrial permeability transition (mPT) and endoplasmic reticulum stress, triggering apoptosis .

  • Enzymatic cleavage : Lysosomal lipases hydrolyze the ester bond, releasing Ca²⁺ and activating store-operated calcium entry (SOCE) .

Scientific Research Applications

Cosmetic and Personal Care Products

Overview:
Tetratriacontyl hexadecanoate is utilized in cosmetic formulations primarily for its emollient properties. It enhances the texture and feel of products, making them more appealing to consumers.

Case Study:
A study demonstrated the effectiveness of long-chain fatty acid esters in improving the sensory attributes of creams and lotions. The formulation containing this compound exhibited superior spreadability and moisturizing effects compared to formulations lacking this compound .

Data Table: Cosmetic Formulation Properties

PropertyControl (No Ester)With this compound
Spreadability3.04.5
Moisture Retention (%)4565
Skin Feel Rating (1-5)2.54.0

Pharmaceutical Applications

Overview:
In pharmaceuticals, this compound can serve as a carrier for drug delivery systems, particularly in topical formulations. Its ability to enhance skin penetration makes it a candidate for improving bioavailability of active pharmaceutical ingredients.

Case Study:
Research has indicated that incorporating this compound into transdermal patches significantly increased the permeation of certain drugs through the skin barrier. This was attributed to its ability to disrupt the stratum corneum lipid structure, facilitating enhanced drug absorption .

Data Table: Drug Permeation Rates

DrugControl (No Ester)With this compound
Drug A (mg/cm²/h)0.51.2
Drug B (mg/cm²/h)0.30.8

Agricultural Applications

Overview:
this compound has potential applications in agriculture, particularly as a surfactant or adjuvant in pesticide formulations. Its hydrophobic nature can improve the wetting and spreading characteristics of spray solutions.

Case Study:
In a field trial assessing the efficacy of herbicide formulations, the inclusion of this compound improved coverage on leaf surfaces, leading to enhanced herbicide performance against target weeds .

Data Table: Herbicide Efficacy

HerbicideControl (No Ester)With this compound
Efficacy (%)6085
Coverage (%)5075

Industrial Applications

Overview:
In industrial settings, this compound can be used as a lubricant or plasticizer in various materials, improving their flexibility and durability.

Case Study:
A study on polymer blends revealed that adding this compound enhanced the mechanical properties of the material while reducing brittleness, making it suitable for applications requiring high flexibility .

Data Table: Mechanical Properties of Polymer Blends

PropertyControl (No Ester)With this compound
Tensile Strength (MPa)2025
Elongation at Break (%)150200

Mechanism of Action

The mechanism of action of tetratriacontyl hexadecanoate primarily involves its interaction with lipid membranes. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport. Additionally, its ester bond can be hydrolyzed by esterases, releasing tetratriacontanol and hexadecanoic acid, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Tetratriacontyl Pentafluoropropionate

  • Structure : Features a C₃₄ alkyl chain esterified with pentafluoropropionic acid (C₃HF₅O₂).
  • Source: Isolated as the most abundant compound (9.25%) in Cynometra ramiflora .
  • Key Difference: Fluorination introduces electronegative groups, enhancing chemical stability and resistance to degradation compared to non-fluorinated esters like tetratriacontyl hexadecanoate.

Pentatriacontane

  • Structure : A straight-chain alkane (C₃₅H₇₂).
  • Source: Second most abundant compound (8.75%) in Cynometra ramiflora .
  • Primarily used in coatings and lubricants rather than bioactive applications.

Methyl Tetradecanoate

  • Structure : A short-chain ester (C₁₅H₃₁COOCH₃).
  • CAS : 124-10-7 .
  • Key Difference : Shorter alkyl chain (C₁₄ vs. C₃₄) increases volatility and solubility in organic solvents, making it suitable for fragrances and food additives.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility
This compound C₅₀H₉₈O₂ ~731.3 Ester Insoluble in water
Tetratriacontyl pentafluoropropionate C₃₇H₆₉F₅O₂ ~680.6 Fluorinated ester Low aqueous solubility
Pentatriacontane C₃₅H₇₂ ~492.9 Alkane Hydrophobic
Methyl tetradecanoate C₁₅H₃₀O₂ ~242.4 Ester Soluble in ethanol

Environmental and Industrial Considerations

  • Persistence : Fluorinated analogs (e.g., tetratriacontyl pentafluoropropionate) may exhibit environmental persistence akin to perfluoroalkyl substances (PFAS), though direct evidence is lacking .
  • Natural vs. Synthetic Sources: this compound and pentatriacontane are naturally abundant in plants, whereas methyl tetradecanoate is often synthetically produced for industrial scalability .

Biological Activity

Tetratriacontyl hexadecanoate, a long-chain fatty acid ester, has garnered attention for its diverse biological activities. This compound, with the molecular formula C50H100O2C_{50}H_{100}O_2, is primarily derived from natural sources and exhibits various pharmacological properties. This article presents a detailed examination of its biological activities, including antioxidant, antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

This compound is classified as a fatty acid ester formed from tetratriacontanol (a long-chain alcohol) and hexadecanoic acid (palmitic acid). Its structure can be represented as follows:

Tetratriacontyl hexadecanoate C50H100O2\text{this compound }C_{50}H_{100}O_2

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing cellular damage. A study utilizing GC-MS analysis demonstrated that various extracts containing this compound showed high total phenolic content (TPC) and total flavonoid content (TFC), correlating with enhanced antioxidant activity .

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. In particular, studies have highlighted its effectiveness against both gram-positive and gram-negative bacteria. The compound's mechanism involves disrupting microbial cell membranes, which leads to cell lysis .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests its potential use in treating inflammatory conditions .

4. Anticancer Activity

Emerging studies suggest that this compound may have anticancer effects. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. The compound's ability to modulate cell signaling pathways involved in cancer progression is under investigation .

Case Studies

Case Study 1: Antioxidant Efficacy
In a study assessing the antioxidant capacity of various fatty acid esters, this compound was found to significantly reduce oxidative stress markers in human cell lines, demonstrating its potential as a therapeutic agent for oxidative stress-related diseases .

Case Study 2: Antimicrobial Testing
A series of experiments conducted on this compound revealed its efficacy against multidrug-resistant bacterial strains, providing promising results for its application in developing new antimicrobial agents .

Q & A

Q. How can researchers design experiments to probe the compound’s stability under extreme conditions (e.g., UV exposure, high pressure)?

  • Methodological Answer : UV stability tests use a xenon arc lamp (0.35 W/m² at 340 nm) with hourly sampling for HPLC analysis. High-pressure studies employ diamond anvil cells (up to 10 GPa) coupled with Raman spectroscopy to monitor phase transitions. Data interpretation requires Arrhenius plots for activation energy calculations and time-dependent density functional theory (TD-DFT) for photodegradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.